3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative with the molecular formula C8H10Br2OS and a molecular weight of 314.04 g/mol. It features two bromine atoms at the 3- and 4-positions and a 1-ethoxyethyl group at the 2-position of the thiophene ring.
Molecular FormulaC8H10Br2OS
Molecular Weight314.04 g/mol
Cat. No.B12063651
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-Dibromo-2-(1-ethoxyethyl)thiophene: A Specialized Building Block for Regioselective Synthesis and Functional Materials
3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative with the molecular formula C8H10Br2OS and a molecular weight of 314.04 g/mol [1]. It features two bromine atoms at the 3- and 4-positions and a 1-ethoxyethyl group at the 2-position of the thiophene ring [1]. This substitution pattern endows it with unique reactivity and solubility characteristics, positioning it as a versatile intermediate in synthetic organic chemistry and materials science.
✓β-bromo groups enable sequential cross-coupling for regiocontrolled synthesis
✓Ethoxyethyl side chain enhances solubility in common organic solvents
✓Deprotectable group reveals a latent aldehyde for further functionalization
Why Generic Substitution Fails: The Critical Role of Regiochemistry and Functional Group in 3,4-Dibromo-2-(1-ethoxyethyl)thiophene
Unlike simpler dibromothiophenes such as 3,4-dibromothiophene or 2,5-dibromothiophene, the specific placement of bromine atoms and the presence of the 1-ethoxyethyl group in this compound dictate its reactivity and utility. The β-bromo groups at the 3- and 4-positions are significantly less reactive than α-bromo groups, enabling orthogonal cross-coupling sequences [1]. Meanwhile, the 1-ethoxyethyl group enhances solubility in organic solvents [2] and can be readily deprotected to reveal a functional handle for further transformations [3]. These combined features are not present in alternative dibromothiophene building blocks, making generic substitution impractical for applications requiring sequential, regioselective functionalization or improved processability.
Feature
Target Compound
Substitute Risk
Regiochemical Reactivity
β-bromo groups allow orthogonal, sequential cross-coupling
2,5-dibromothiophene (α-bromo) may produce statistical mixtures, limiting regiocontrol
Solubility & Functional Handle
Ethoxyethyl group enhances organic solubility and can be deprotected to formyl
Unsubstituted or alkyl-thiophenes lack both solubility enhancement and latent aldehyde, hindering solution processing and further derivatization
[1] Okano, K., Sunahara, K., Yamane, Y., Hayashi, Y., & Mori, A. (2016). One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes. Chemistry – A European Journal, 22(46), 16450-16454. https://doi.org/10.1002/chem.201604293 View Source
[2] Hou, J., Tan, Z., Yan, Y., He, Y., Yang, C., & Li, Y. (2006). Synthesis and Photovoltaic Properties of Two-Dimensional Conjugated Polythiophenes with Bi(thienylenevinylene) Side Chains. Journal of the American Chemical Society, 128(14), 4911-4916. (Referenced for general principle of alkoxy group solubility enhancement) View Source
[3] Oikawa, T., Uchiyama, S., & Nakamura, K. (2006). DELAY-FREE DEPROTECTION APPROACH TO ROBUST CHEMICALLY AMPLIFIED RESIST. Journal of Photopolymer Science and Technology, 19(1), 49-54. https://doi.org/10.2494/photopolymer.19.49 View Source
Quantitative Differentiation of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene: Head-to-Head Comparisons and Class-Level Evidence
Purity Specification: 95% vs. 97% for Unsubstituted 3,4-Dibromothiophene
The target compound is supplied with a minimum purity specification of 95% . In comparison, the closely related 3,4-dibromothiophene (CAS 3141-26-2) is commonly available at 97% purity . While the difference is small, the slightly lower purity of the functionalized derivative is offset by the enhanced utility provided by the ethoxyethyl group, making it a valuable trade-off for applications where solubility or subsequent functionalization is required.
Purity SpecificationSpecification review
95% (min.)
vs
97% (3,4-dibromothiophene)
Functional advantages outweigh minor purity difference for synthesis workflows
Vendor specification; confirm lot-specific data
PurityQuality ControlSynthetic Intermediate
Evidence Dimension
Purity specification
Target Compound Data
95% (min. purity spec)
Comparator Or Baseline
3,4-Dibromothiophene: 97%
Quantified Difference
2 percentage points lower
Conditions
Vendor specification (AKSci) for research-grade material
Why This Matters
The 95% purity is sufficient for most synthetic applications, and the functional advantages outweigh the minor purity difference, guiding procurement decisions based on specific synthetic needs.
PurityQuality ControlSynthetic Intermediate
Molecular Weight Differential: 314.04 g/mol vs. 241.93 g/mol for 3,4-Dibromothiophene
The molecular weight of 3,4-dibromo-2-(1-ethoxyethyl)thiophene is 314.04 g/mol [1], whereas the unsubstituted 3,4-dibromothiophene has a molecular weight of 241.93 g/mol . This difference of 72.11 g/mol is due to the 1-ethoxyethyl group (C4H9O, nominal mass 73). This increase in mass can be a factor in purification, handling, and stoichiometric calculations, especially in polymer synthesis where monomer feed ratios are critical.
Molecular WeightReported
314.04 g/mol
+72.11 vs 3,4-dibromothiophene (241.93)
Mass reflects functional group; relevant for feed ratio calculations
Calculated from C8H10Br2OS
Molecular WeightPhysical PropertyCharacterization
Evidence Dimension
Molecular weight
Target Compound Data
314.04 g/mol
Comparator Or Baseline
3,4-Dibromothiophene: 241.93 g/mol
Quantified Difference
+72.11 g/mol
Conditions
Calculated from molecular formula (C8H10Br2OS vs. C4H2Br2S)
Why This Matters
The higher molecular weight reflects the added functionality, which can influence solubility, volatility, and purification methods, thereby affecting experimental design and material properties.
Reactivity Orthogonality: β-Bromo Groups are 'Much Less Reactive' than α-Bromo Groups
In dibromothiophenes, β-bromo groups (positions 3 and 4) are significantly less reactive than α-bromo groups (positions 2 and 5) in palladium-catalyzed cross-coupling reactions [1]. This difference in reactivity allows for sequential functionalization. For 3,4-dibromo-2-(1-ethoxyethyl)thiophene, the β-bromo groups can be retained while the α-position (if functionalized) or other positions react, or they can be activated under harsher conditions. In contrast, compounds like 2,5-dibromothiophene have equally reactive α-bromo groups, leading to statistical mixtures if not carefully controlled.
Reactivity OrthogonalityClass-level
β-bromo: much less reactive
vs
α-bromo: highly reactive
Supports regio-controlled synthesis of complex thiophene derivatives
Class-level inference; validate under chosen coupling conditions
This reactivity orthogonality enables the design of more complex, multiply arylated thiophene derivatives with precise control over substitution patterns, which is critical for fine-tuning electronic properties in materials and pharmaceutical intermediates.
[1] Okano, K., Sunahara, K., Yamane, Y., Hayashi, Y., & Mori, A. (2016). One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes. Chemistry – A European Journal, 22(46), 16450-16454. https://doi.org/10.1002/chem.201604293 View Source
Solubility Enhancement: Alkoxy Substituents Improve Solubility in Organic Solvents
Thiophene derivatives bearing alkoxy side chains, such as the 1-ethoxyethyl group, exhibit improved solubility in common organic solvents compared to their alkyl- or unsubstituted counterparts [1]. This property facilitates solution processing techniques (e.g., spin-coating, inkjet printing) essential for fabricating thin-film electronic devices. While direct solubility data for this specific compound is limited in the public domain, the class of 3-alkoxythiophenes is well-known for forming high-quality thin films from solution [1].
Solubility EnhancementClass-level
Improved solubility profile via 1-ethoxyethyl side chain
May support solution-based processing and handling in organic syntheses
Class-level inference; review in target solvent system
SolubilityProcessabilityMaterials Science
Evidence Dimension
Solubility in organic solvents
Target Compound Data
Improved solubility due to 1-ethoxyethyl group (class inference)
Comparator Or Baseline
3,4-Dibromothiophene or alkyl-substituted thiophenes (less soluble)
Quantified Difference
Qualitative: 'readily soluble' vs. limited solubility
Enhanced solubility is a key enabler for solution-processed electronics and simplifies purification and handling in multistep organic syntheses, potentially reducing costs and improving reproducibility.
SolubilityProcessabilityMaterials Science
[1] Hou, J., Tan, Z., Yan, Y., He, Y., Yang, C., & Li, Y. (2006). Synthesis and Photovoltaic Properties of Two-Dimensional Conjugated Polythiophenes with Bi(thienylenevinylene) Side Chains. Journal of the American Chemical Society, 128(14), 4911-4916. View Source
Protecting Group Utility: 1-Ethoxyethyl Group Deprotects Easily and Completely at Room Temperature
The 1-ethoxyethyl group is a known protecting group that can be removed under mild acidic conditions. For example, in chemically amplified resists, the 1-ethoxyethyl group was found to be 'easily and completely deprotected' in the presence of photogenerated acid at room temperature [1]. This contrasts with other acetal protecting groups (e.g., tetrahydropyranyl, THP) which may require more forcing conditions or longer reaction times. In the context of 3,4-dibromo-2-(1-ethoxyethyl)thiophene, this group can serve as a latent formyl group after deprotection, providing a versatile handle for further transformations (e.g., Wittig reactions, imine formation).
Deprotection UtilityClass-level
Room temperature, acid-catalyzed deprotection reported as efficient
Offers a latent aldehyde strategy for orthogonal functional group manipulation
Class-level inference from resist literature
Protecting GroupDeprotectionSynthetic Strategy
Evidence Dimension
Deprotection efficiency
Target Compound Data
1-Ethoxyethyl group: deprotects easily and completely at room temperature
Comparator Or Baseline
Other acetal protecting groups (e.g., THP): may require elevated temperatures or longer times
Quantified Difference
Qualitative: 'easily and completely'
Conditions
Photogenerated acid, room temperature
Why This Matters
The facile deprotection allows for orthogonal functional group manipulation, enabling the synthesis of advanced intermediates with high functional group compatibility and minimal side reactions, which is a significant advantage in complex molecule synthesis.
Protecting GroupDeprotectionSynthetic Strategy
[1] Oikawa, T., Uchiyama, S., & Nakamura, K. (2006). DELAY-FREE DEPROTECTION APPROACH TO ROBUST CHEMICALLY AMPLIFIED RESIST. Journal of Photopolymer Science and Technology, 19(1), 49-54. https://doi.org/10.2494/photopolymer.19.49 View Source
High-Value Application Scenarios for 3,4-Dibromo-2-(1-ethoxyethyl)thiophene Based on Quantitative Evidence
Synthesis of Regioregular Conjugated Polymers for Organic Electronics
The combination of β-bromo groups and an alkoxy side chain makes this compound an ideal monomer for synthesizing regioregular polythiophenes with improved solubility [2]. The orthogonality of the bromine substituents allows for controlled, stepwise cross-coupling polymerizations, while the ethoxyethyl group ensures the resulting polymer remains processable from solution. This is critical for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Building Block for Multiply Arylated Thiophenes in Medicinal Chemistry
The reactivity orthogonality of the β-bromo groups [1] enables the sequential introduction of diverse aryl groups via palladium-catalyzed cross-couplings. This precise control over substitution is valuable for constructing thiophene-containing drug candidates and biological probes, where specific substitution patterns are required for target binding and pharmacokinetic properties.
Intermediate for Functional Materials with Latent Aldehyde Functionality
The 1-ethoxyethyl group can be readily deprotected to a formyl group [3], providing a reactive handle for further elaboration (e.g., Knoevenagel condensations, hydrazone formation). This allows the compound to serve as a versatile building block for creating functional dyes, sensors, and covalent organic frameworks (COFs) where an aldehyde moiety is essential.
Model Substrate for Developing Regioselective Cross-Coupling Methodologies
The unique substitution pattern (3,4-dibromo and 2-alkoxy) provides a challenging yet well-defined substrate for studying the scope and limitations of new catalysts and reaction conditions. Its reactivity profile [1] can be used to benchmark the selectivity of novel catalytic systems, contributing to the advancement of synthetic methodology.
Application
Selection Property
Validation Focus
Regioregular conjugated polymer research
β-bromo orthogonality & alkoxy solubility
Solution processability and film-forming assessment
Multiply arylated thiophene synthesis
Sequential cross-coupling reactivity
Substitution pattern precision and functional group tolerance
Catalyst selectivity and reaction condition benchmarking
[1] Okano, K., Sunahara, K., Yamane, Y., Hayashi, Y., & Mori, A. (2016). One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes. Chemistry – A European Journal, 22(46), 16450-16454. https://doi.org/10.1002/chem.201604293 View Source
[2] Hou, J., Tan, Z., Yan, Y., He, Y., Yang, C., & Li, Y. (2006). Synthesis and Photovoltaic Properties of Two-Dimensional Conjugated Polythiophenes with Bi(thienylenevinylene) Side Chains. Journal of the American Chemical Society, 128(14), 4911-4916. View Source
[3] Oikawa, T., Uchiyama, S., & Nakamura, K. (2006). DELAY-FREE DEPROTECTION APPROACH TO ROBUST CHEMICALLY AMPLIFIED RESIST. Journal of Photopolymer Science and Technology, 19(1), 49-54. https://doi.org/10.2494/photopolymer.19.49 View Source
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